N~1~,N~2~-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide N~1~,N~2~-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide Inhibitor of toxic β-amyloid-42 fibril formation; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 625385-95-7
VCID: VC0006515
InChI: InChI=1S/C10H12N6O2/c1-5-3-7(15-13-5)11-9(17)10(18)12-8-4-6(2)14-16-8/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)
SMILES: CC1=CC(=NN1)NC(=O)C(=O)NC2=NNC(=C2)C
Molecular Formula: C10H12N6O2
Molecular Weight: 248.24 g/mol

N~1~,N~2~-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide

CAS No.: 625385-95-7

Inhibitors

VCID: VC0006515

Molecular Formula: C10H12N6O2

Molecular Weight: 248.24 g/mol

N~1~,N~2~-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide - 625385-95-7

CAS No. 625385-95-7
Product Name N~1~,N~2~-Bis(5-methyl-1H-pyrazol-3-yl)ethanediamide
Molecular Formula C10H12N6O2
Molecular Weight 248.24 g/mol
IUPAC Name N,N'-bis(5-methyl-1H-pyrazol-3-yl)oxamide
Standard InChI InChI=1S/C10H12N6O2/c1-5-3-7(15-13-5)11-9(17)10(18)12-8-4-6(2)14-16-8/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)
Standard InChIKey OVTADAQXCBZSAJ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)NC(=O)C(=O)NC2=NNC(=C2)C
Canonical SMILES CC1=CC(=NN1)NC(=O)C(=O)NC2=NNC(=C2)C
Description Inhibitor of toxic β-amyloid-42 fibril formation; High Quality Biochemicals for Research Uses
Synonyms N1,N2-Bis(5-methyl-1H-pyrazol-3-yl)oxalamide
PubChem Compound 10444683
Last Modified Nov 11 2021
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